molecular formula C15H15ClFN B1480619 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1231254-47-9

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Número de catálogo: B1480619
Número CAS: 1231254-47-9
Peso molecular: 263.74 g/mol
Clave InChI: YNHCQECZEFNMJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated tetrahydroisoquinoline derivative characterized by a 4-fluorophenyl substituent at the 4-position of the tetrahydroisoquinoline scaffold. Tetrahydroisoquinolines are nitrogen-containing heterocycles with broad pharmacological relevance, including roles in analgesia, anti-inflammatory activity, and central nervous system modulation .

Propiedades

IUPAC Name

4-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN.ClH/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15;/h1-8,15,17H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHCQECZEFNMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Common Name: this compound
  • CAS Number: 1231254-47-9
  • Molecular Formula: C15H15ClFN
  • Molecular Weight: 263.74 g/mol
  • LogP: 4.19160 (indicating lipophilicity) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various pathogens, including SARS-CoV-2. For instance, compounds related to the tetrahydroisoquinoline structure have shown effective inhibition of viral replication in human lung cells with half-maximal effective concentrations (EC50) in the low micromolar range .

Neuroprotective Effects

Tetrahydroisoquinolines are noted for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, they may act as inhibitors of butyrylcholinesterase (BChE), an enzyme associated with cognitive decline .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. A study demonstrated that certain tetrahydroisoquinoline derivatives exhibited significant antibacterial activity against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) recorded at 25 µg/ml .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. Modifications at various positions on the isoquinoline scaffold can enhance or diminish their pharmacological effects. For example:

  • The introduction of fluorine atoms has been associated with increased potency against specific targets.
  • The presence of phenyl groups has been shown to influence the lipophilicity and bioavailability of these compounds .

Study on Antiviral Properties

In a recent study focusing on novel tetrahydroisoquinoline compounds, researchers synthesized derivatives that exhibited promising antiviral activity against SARS-CoV-2. The lead compound demonstrated an EC50 value of 2.78 µM with a selectivity index exceeding 71.94, indicating a favorable therapeutic window compared to standard antiviral agents like chloroquine .

Neuroprotective Mechanisms

Another study assessed the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of Alzheimer's disease. The results showed that these compounds could significantly reduce amyloid-beta plaque formation and improve cognitive function, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been studied for their potential in treating neurodegenerative diseases and psychiatric disorders.

Case Study: Neuroprotective Effects

Research has indicated that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that compounds similar to 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can inhibit neurotoxic effects induced by glutamate in neuronal cells. This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease.

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems. Specifically, it has shown promise as a dopamine receptor modulator.

Dopamine Release Inhibition

Research indicates that tetrahydroisoquinoline derivatives can inhibit dopamine release, which may be beneficial in managing conditions characterized by excessive dopaminergic activity, such as schizophrenia.

Antidepressant Activity

Some studies have suggested that tetrahydroisoquinoline derivatives possess antidepressant-like effects. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain.

Case Study: Behavioral Studies in Animal Models

In animal models of depression, administration of 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has resulted in significant reductions in depressive-like behaviors. This highlights its potential as a lead compound for developing new antidepressant therapies.

Comparación Con Compuestos Similares

Key Observations:

  • Fluorine Position : The 4-fluorophenyl group in the target compound contrasts with the 5-fluoro analog (CAS 92822-03-2), where fluorine placement alters steric and electronic interactions with biological targets .
  • Chlorine vs.
  • Functional Groups : The addition of a carboxylic acid group in the 6-chloro analog (CAS 1260637-82-8) introduces hydrogen-bonding capacity, which may affect solubility and target binding .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity Efficacy/Data Reference
1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl Analgesic, anti-inflammatory 3.3× more potent than diclofenac (0.5 mg/kg)
Papaverine (structural analog) Myotropic antispasmodic No analgesic or local anesthetic activity
Piperazine-substituted THIQ derivatives Antidepressant (5-HT1A targeting) Moderate to high binding affinity
MPTP (neurotoxic analog) Induces parkinsonism Selective substantia nigra damage

Key Observations:

  • Analgesic Potency: The dimethylaminophenyl- and dimethoxy-substituted analog () demonstrates significant analgesic activity, suggesting that electron-donating groups enhance interaction with pain receptors .
  • Neurotoxicity Risk : MPTP (a tetrahydropyridine analog) highlights the critical role of substitution patterns in neurotoxicity, underscoring the importance of fluorine's safety profile in the target compound .

Métodos De Preparación

General Synthetic Strategy

The preparation of 4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically follows a two-step process:

  • Step 1: Reduction of N-(β-benzoylpropionyl)-1,2,3,4-tetrahydroisoquinoline derivatives to N-(δ-hydroxy-δ-phenylbutyl)-1,2,3,4-tetrahydroisoquinoline derivatives.
  • Step 2: Oxidation of the hydroxy intermediate to the corresponding benzoyl derivative, followed by conversion to the hydrochloride salt.

Detailed Preparation Methodology

Reduction Step

  • Starting Material: N-(β-benzoylpropionyl)-1,2,3,4-tetrahydroisoquinoline derivative with a 4-fluorophenyl substituent.
  • Reaction: Reduction of the keto group to a hydroxy group to form N-(δ-hydroxy-δ-(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), diborane, or sodium borohydride-aluminum chloride complex are preferred.
  • Solvents: Commonly used solvents include diethyl ether, tetrahydrofuran (THF), dioxane, methylal, N-ethylmorpholine, or ethylene glycol dimethyl ether.
  • Conditions: The reaction is typically conducted between 0°C and the solvent’s boiling point, preferably 10°C to 100°C.
  • Work-up: Excess reducing agent and complexes are decomposed with water, alcohol, or ethyl acetate. The product is isolated and purified by recrystallization.
  • Salt Formation: The free base can be converted into acid addition salts, including hydrochloride, by treatment with mineral acids such as hydrochloric acid.

Oxidation Step

  • Substrate: The hydroxy intermediate obtained from reduction.
  • Reaction: Oxidation of the hydroxy group to a benzoyl group, yielding the N-(γ-benzoylpropyl)-1,2,3,4-tetrahydroisoquinoline derivative.
  • Oxidizing Agents: Manganese dioxide, chromic acid, chromates, oxygen, ozone, dimethyl sulfoxide, potassium permanganate, osmium oxide, or organic peracids.
  • Solvents: Water or organic solvents such as petroleum ether, ether, chloroform, carbon tetrachloride, benzene, acetic acid, acetone, pyridine, or ethyl acetate.
  • Conditions: Typically carried out at 0°C to 40°C, but variations are possible.
  • Salt Formation: The resulting compound can be converted to its hydrochloride salt by treatment with hydrochloric acid in isopropanol or similar solvents.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Reduction LiAlH4 or NaBH4-AlCl3 in ether or THF, 0–100°C 2-[δ-(4-Fluorophenyl)-δ-hydroxybutyl]-1,2,3,4-tetrahydroisoquinoline (hydroxy intermediate)
2 Oxidation MnO2 or CrO3 in organic solvent, 0–40°C 2-[δ-(4-Fluorobenzoyl)propyl]-1,2,3,4-tetrahydroisoquinoline
3 Salt Formation HCl in isopropanol This compound

Key Research Findings and Data

  • The reduction step yields the hydroxy intermediate in high yields with high purity.
  • The oxidation step efficiently converts the hydroxy intermediate to the benzoyl derivative, which is a key precursor for the hydrochloride salt.
  • The hydrochloride salt is typically recrystallized from isopropanol to ensure high enantiomeric excess and purity.
  • Chiral HPLC analysis confirms the high enantiomeric excess of the final hydrochloride salt.
  • The hydrochloride salt can be converted back to the free base by extraction with saturated aqueous sodium bicarbonate solution.

Additional Notes on Preparation

  • The preparation method allows for substitution variations on the isoquinoline ring and the phenyl substituent, enabling synthesis of analogues with different pharmacological profiles.
  • The process is scalable and suitable for industrial production due to the use of common reagents and solvents.
  • The use of azeotropic mixtures (e.g., formic acid and triethylamine) and controlled temperature conditions helps optimize reaction yields and purity.
  • The described methods are derived from well-established synthetic protocols documented in patent literature from the 1970s and 2000s, ensuring their reliability and reproducibility.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent(s) Temperature Notes
Reduction LiAlH4, NaBH4-AlCl3, or diborane Ether, THF, dioxane, methylal 0–100°C High yield, decomposed with water/alcohol post-reaction
Oxidation MnO2, CrO3, or other oxidants Petroleum ether, ether, chloroform, acetone 0–40°C Mild conditions, various oxidants applicable
Salt Formation HCl (5–6 M in isopropanol) Isopropanol Ambient Recrystallization for purity and enantiomeric excess

Q & A

Q. How can researchers address low solubility in aqueous buffers?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability.
  • Salt screening : Test alternative counterions (e.g., mesylate, tosylate) for improved solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric micelles for controlled release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.